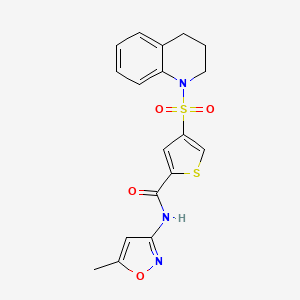

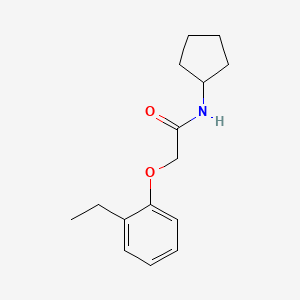

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride can lead to similar amide structures. Subsequent treatments, such as with diphosphorus pentasulfide, can introduce sulfur functionalities, typical in thiophene derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020). The synthesis processes vary based on the desired functional groups and core structures.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of quinoline, isoxazole, and thiophene rings, contributing to a complex heterocyclic system. The interactions between these rings, such as hydrogen bonding or π-π stacking, can significantly affect the compound's properties and reactivity. Specific structural analysis, such as X-ray crystallography, can reveal detailed insights into the arrangement and orientation of these molecular frameworks (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Reactions and Properties

Compounds like the one can undergo various chemical reactions, including electrophilic substitution, nitration, sulfonation, and acylation, mainly influenced by the active sites on the quinoline and thiophene rings. These reactions can lead to a wide range of derivatives with different chemical properties, useful for further chemical studies and applications (Fathalla, Čajan, & Pazdera, 2000).

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinoline derivatives are central to numerous chemical synthesis and reactivity studies. For example, Aleksandrov et al. (2020) discussed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting the compound's potential in electrophilic substitution reactions to form various derivatives with potential applications in material science and pharmaceuticals Aleksandrov, Zablotskii, & El’chaninov, 2020.

Antiproliferative and Anticancer Activity

The search for novel antiproliferative agents often involves quinoline derivatives due to their promising cytotoxic activities against cancer cell lines. Pirol et al. (2014) synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating significant antiproliferative activity, which could be an area of exploration for 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014.

Photocatalytic and Electrochemical Applications

Quinoline derivatives have been explored for their photocatalytic and electrochemical properties. Li et al. (2020) investigated octamolybdate complexes constructed from quinoline-imidazole-monoamide ligands, revealing their potential in electrocatalytic activities and photocatalytic degradation of organic dyes Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020.

Antimalarial and Antiviral Research

Quinoline derivatives are key in antimalarial and antiviral drug development. Patel et al. (2015) optimized quinazoline-4(3H)-ones derivatives as potent antimalarial leads, indicating the potential of quinoline-based compounds in treating infectious diseases Patel, Vanparia, Gandhi, Patel, Dixit, Chudasama, & Dixit, 2015.

properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-12-9-17(20-25-12)19-18(22)16-10-14(11-26-16)27(23,24)21-8-4-6-13-5-2-3-7-15(13)21/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGAXTDQFXZZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)